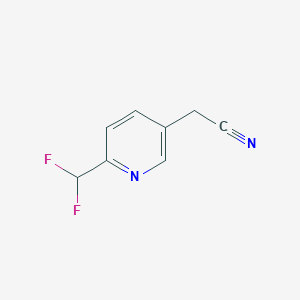
2-(Difluoromethyl)pyridine-5-acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethyl)pyridine-5-acetonitrile is a chemical compound that has garnered significant interest in various fields of scientific research. This compound is characterized by the presence of a difluoromethyl group attached to a pyridine ring, with an acetonitrile group at the 5-position. The unique structural features of this compound make it a valuable entity in medicinal chemistry, agrochemicals, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Difluoromethyl)pyridine-5-acetonitrile typically involves the difluoromethylation of pyridine derivatives. One common method includes the use of difluoromethylating agents such as difluoromethyl carboxylic acid (CF2HCOOH) in the presence of oxidizing agents like potassium persulfate (K2S2O8) and silver nitrate (AgNO3). The reaction is carried out in acetonitrile solvent with trifluoroacetic acid as a catalyst at 50°C for 24 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The process typically includes purification steps such as silica-gel flash column chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-(Difluoromethyl)pyridine-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoromethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethyl pyridine carboxylic acid, while reduction can produce difluoromethyl pyridine alcohol .
Scientific Research Applications
2-(Difluoromethyl)pyridine-5-acetonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Medicine: Explored for its antimicrobial and antifungal properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethyl)pyridine-5-acetonitrile involves its interaction with specific molecular targets. For instance, in quorum sensing inhibition, the compound interferes with the signaling pathways of bacteria, thereby inhibiting biofilm formation and reducing virulence . The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target enzymes and receptors .
Comparison with Similar Compounds
2-Difluoromethylpyridine: Shares the difluoromethyl group but lacks the acetonitrile group.
Trifluoromethylpyridine: Contains a trifluoromethyl group instead of a difluoromethyl group.
Pyridine-5-acetonitrile: Lacks the difluoromethyl group.
Uniqueness: 2-(Difluoromethyl)pyridine-5-acetonitrile is unique due to the presence of both the difluoromethyl and acetonitrile groups, which confer distinct chemical and biological properties. The difluoromethyl group enhances metabolic stability and lipophilicity, while the acetonitrile group provides additional reactivity sites for further chemical modifications .
Properties
Molecular Formula |
C8H6F2N2 |
|---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
2-[6-(difluoromethyl)pyridin-3-yl]acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-8(10)7-2-1-6(3-4-11)5-12-7/h1-2,5,8H,3H2 |
InChI Key |
HAHAYYFPJYBMFU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1CC#N)C(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















